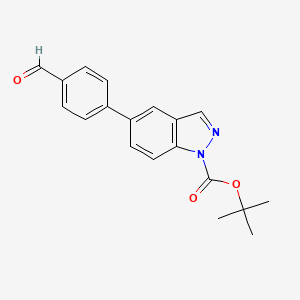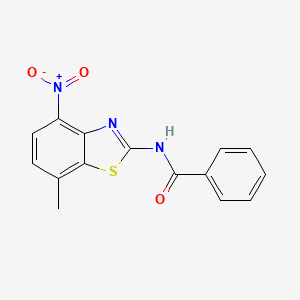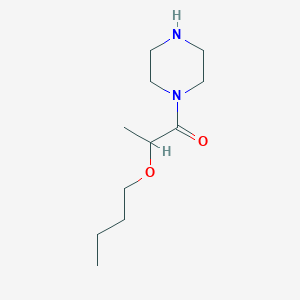
5-Bromo-3-ethylpyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-ethylpyrazin-2-amine is an organic compound with the molecular formula C6H8BrN3 and a molecular weight of 202.05 g/mol It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a bromine atom at the 5-position and an ethyl group at the 3-position
Preparation Methods
The synthesis of 5-Bromo-3-ethylpyrazin-2-amine typically involves the bromination of 3-ethylpyrazin-2-amine. One common method includes the reaction of 3-ethylpyrazin-2-amine with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
5-Bromo-3-ethylpyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation with hydrogen peroxide can yield corresponding N-oxides.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
5-Bromo-3-ethylpyrazin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-3-ethylpyrazin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but studies suggest that it may inhibit certain enzymes or modulate signaling pathways .
Comparison with Similar Compounds
5-Bromo-3-ethylpyrazin-2-amine can be compared with other similar compounds, such as:
5-Bromo-3-methylpyrazin-2-amine: Similar structure but with a methyl group instead of an ethyl group.
5-Bromo-3-ethynylpyrazin-2-amine: Features an ethynyl group instead of an ethyl group.
5-Bromo-3-ethylpyridin-2-amine: Contains a pyridine ring instead of a pyrazine ring.
Properties
Molecular Formula |
C6H8BrN3 |
|---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
5-bromo-3-ethylpyrazin-2-amine |
InChI |
InChI=1S/C6H8BrN3/c1-2-4-6(8)9-3-5(7)10-4/h3H,2H2,1H3,(H2,8,9) |
InChI Key |
JIOIOEIXJOSTFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CN=C1N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1h-Indazole-1-carboxylic acid,6-amino-3-[2-(dimethylamino)ethoxy]-,1,1-dimethylethyl ester](/img/structure/B13876040.png)



